1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole
Overview
Description
1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole is an organic compound that features a naphthalene ring, a nitroethenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Naphthalene Ring: This step may involve a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the pyrrole ring.
Introduction of the Nitroethenyl Group: This can be done through a nitration reaction followed by a Wittig reaction to form the nitroethenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or dyes.
Mechanism of Action
The mechanism of action of 1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a pyrrole ring.
Uniqueness
1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-naphthalen-2-yl-2-[(Z)-2-nitroethenyl]pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-18(20)11-9-15-6-3-10-17(15)16-8-7-13-4-1-2-5-14(13)12-16/h1-12H/b11-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMLZRSIEGRNLI-LUAWRHEFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3/C=C\[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.